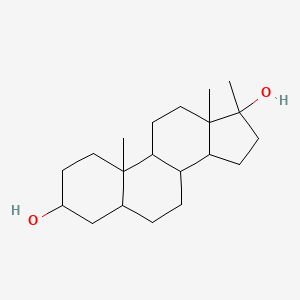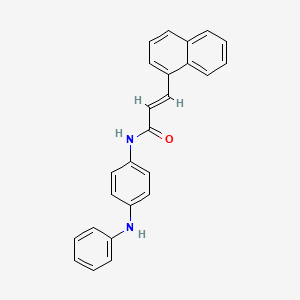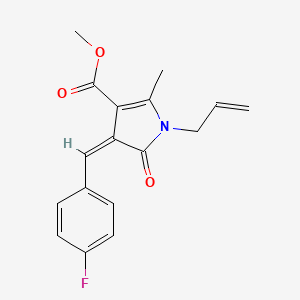![molecular formula C22H41N3O B5012398 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in several neurological disorders.
Mechanism of Action
CPP-115 works by inhibiting 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, the enzyme responsible for breaking down this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission and potential therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain and enhance 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission. This can lead to several physiological effects, including reduced seizure activity, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of CPP-115 is its high selectivity for 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, which reduces the risk of off-target effects. Additionally, CPP-115 has demonstrated good pharmacokinetic properties and can be administered orally, making it a potentially attractive therapeutic option. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels in the brain.
Future Directions
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of CPP-115 and to optimize dosing regimens for maximum efficacy. Finally, the development of novel 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process involving the reaction of piperazine with 1-cyclooctanone, followed by the addition of 3-(4-piperidinyl)propanoic acid and ethyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 can effectively increase 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
3-(1-cyclooctylpiperidin-4-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O/c1-2-23-16-18-25(19-17-23)22(26)11-10-20-12-14-24(15-13-20)21-8-6-4-3-5-7-9-21/h20-21H,2-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFUSUTFLTNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)


![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012333.png)
![2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5012335.png)
![3-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012348.png)

![8-chloro-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5012356.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5012371.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)
![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)